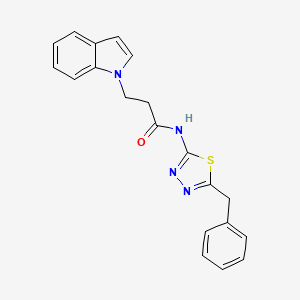![molecular formula C21H26N4O3 B12180291 N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12180291.png)
N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with dimethoxyphenyl and isopropyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions One common method includes the initial formation of the pyrazolo[3,4-b]pyridine core through cyclization reactionsThe final step involves the formation of the carboxamide group through amidation reactions using appropriate amine and carboxylic acid derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dimethoxyphenyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and isopropyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research .
Propriétés
Formule moléculaire |
C21H26N4O3 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H26N4O3/c1-12(2)18-10-15(16-11-22-25(13(3)4)20(16)23-18)21(26)24-17-8-7-14(27-5)9-19(17)28-6/h7-13H,1-6H3,(H,24,26) |
Clé InChI |
QOBXZBKERJCZFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12180209.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12180215.png)
![3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one](/img/structure/B12180220.png)
![N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12180222.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(diethylamino)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12180227.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12180254.png)
![5-oxo-N-{2-[(phenylcarbonyl)amino]ethyl}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12180255.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetyl)urea](/img/structure/B12180258.png)

![2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12180264.png)
![N-benzyl-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12180268.png)

![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12180280.png)
